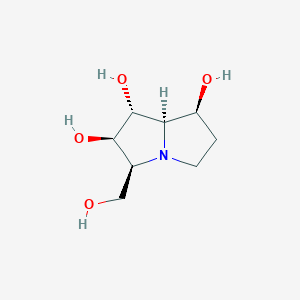
3,7a-Diepialexine
Description
3,7a-Diepialexine (CAS: 119065-82-6) is a pyrrolizidine alkaloid belonging to the alexine family, characterized by a bicyclic pyrrolizidine skeleton with hydroxyl groups and a hydroxymethyl branch at C-3 . It was first isolated from natural sources and later synthesized to explore its stereochemical and biological properties. Structurally, it differs from other alexine stereoisomers by the configuration of hydroxyl groups at positions 3 and 7a (Figure 1).
Properties
CAS No. |
119065-82-6 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1R,2R,3S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
InChI Key |
AIQMLBKBQCVDEY-TVNFTVLESA-N |
SMILES |
C1CN2C(C(C(C2C1O)O)O)CO |
Isomeric SMILES |
C1CN2[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO |
Synonyms |
3-epiaustraline 7-epiaustraline epiaustraline |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of 3,7a-Diepialexine involves multiple steps. One common approach starts from a chiral 2,5-dihydropyrrole precursor. The synthesis includes diastereoselective reactions to ensure the correct configuration at the epimeric center. Key steps in the synthesis include regioselective epoxide ring-opening reactions and the use of the Mitsunobu reaction to invert the configuration at specific carbon atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in academic research can potentially be scaled up for industrial production. The use of chiral precursors and diastereoselective reactions would be critical in maintaining the desired stereochemistry on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3,7a-Diepialexine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be used to alter the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohols.
Scientific Research Applications
3,7a-Diepialexine has several applications in scientific research:
Chemistry: It is used as a model compound in the study of stereoselective synthesis and reaction mechanisms.
Medicine: Its biological activity makes it a candidate for drug development, particularly in the area of enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,7a-Diepialexine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The biological activity of pyrrolizidine alkaloids is highly dependent on stereochemistry. Key analogs include:
| Compound | CAS Number | Key Structural Features | Biological Activity |
|---|---|---|---|
| 3,7a-Diepialexine | 119065-82-6 | C-3 hydroxymethyl; 3R,7aR configuration | Weak glucosidase inhibition; mild antiviral |
| 7,7a-Diepialexine | 126655-21-8 | C-7 hydroxymethyl; 7R,7aR configuration | Potent HIV-1 inhibition (IC₅₀: 0.38 mM) |
| Alexine 1 | N/A | C-3 hydroxymethyl; 1R,2R,7S configuration | Glycosidase inhibition; synthetic target |
| Australine | 118396-02-4 | C-1 hydroxyl; 1R,2R,7R configuration | Stronger glucosidase inhibition |
| 6-epi-Castanospermine | 107244-34-8 | Indolizidine skeleton; C-6 epimerization | Anti-HIV; α-glucosidase inhibition |
Key Observations :
- This compound vs. 7,7a-Diepialexine : The latter shows superior anti-HIV activity due to its ability to block the cleavage of HIV-1 glycoprotein gp160, a critical step in viral maturation .
- Australine : A stereoisomer with distinct hydroxyl group positioning, leading to stronger glucosidase inhibition compared to this compound .
- 6-epi-Castanospermine: An indolizidine analog with demonstrated anti-HIV activity, though structural differences (e.g., lack of pyrrolizidine core) result in divergent target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


